1-(Piperidin-2-yl)prop-2-yn-1-one
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Overview
Description
1-(Piperidin-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is a piperidine derivative, characterized by the presence of a piperidine ring attached to a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-yl)prop-2-yn-1-one typically involves the reaction of piperidine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Piperidin-2-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)piperidine: Similar structure but lacks the carbonyl group present in 1-(Piperidin-2-yl)prop-2-yn-1-one.
Piperidin-2-one: A simpler piperidine derivative without the propynyl group.
Propargylamine: Contains the propynyl group but lacks the piperidine ring
Uniqueness
This compound is unique due to the combination of the piperidine ring and the propynyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-piperidin-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h1,7,9H,3-6H2 |
InChI Key |
YTFNNIKGLNVTER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCCN1 |
Origin of Product |
United States |
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